Tbopp
Overview
Description
Mechanism of Action
- Its primary function is to activate small GTPases, such as Rac1 , which regulate cell migration, invasion, and proliferation .
- By blocking DOCK1 , Tbopp disrupts downstream signaling pathways involved in cancer progression and chemoresistance .
- Inhibition of DOCK1 by This compound affects these pathways, leading to reduced tumor cell viability and sensitization to chemotherapy agents like cisplatin .
Target of Action (DOCK1):
- (Dedicator of Cytokinesis 1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in cell signaling and cytoskeletal rearrangement.
Mode of Action:
- specifically inhibits DOCK1 by binding to its DHR-2 domain with high affinity (Kd of 7.1 μM).
Biochemical Pathways:
- is implicated in various pathways, including those related to cell adhesion, migration, and invasion.
Pharmacokinetics (ADME Properties):
- This compound is orally available and can be absorbed from the gastrointestinal tract. It distributes to tissues, including tumor sites. Metabolism occurs primarily in the liver. Elimination is mainly through urine and feces. This compound ’s pharmacokinetics influence its bioavailability, affecting its efficacy .
Action Environment:
- Factors like pH, oxygen levels, and nutrient availability can influence This compound ’s efficacy and stability. The local tumor microenvironment impacts its action and response .
Biochemical Analysis
Biochemical Properties
Tbopp functions as a selective inhibitor of the dedicator of cytokinesis 1 protein. The dedicator of cytokinesis 1 protein is a guanine nucleotide exchange factor that activates the small GTPase Rac1. By inhibiting the dedicator of cytokinesis 1 protein, this compound effectively reduces the activation of Rac1, leading to decreased cell migration and invasion. This interaction is particularly significant in the context of oncogenic Ras-driven cancers, where the dedicator of cytokinesis 1 protein-mediated activation of Rac1 is critical for cancer cell survival and metastasis .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells, particularly cancer cells. In renal cell carcinoma, this compound enhances the anticancer effect of cisplatin by inhibiting the dedicator of cytokinesis 1 protein, leading to reduced cell viability and proliferation . Additionally, this compound has been reported to decrease the resistance of renal cell carcinoma cells to cisplatin, thereby sensitizing these cells to chemotherapy . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the dedicator of cytokinesis 1 protein and its downstream effectors.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the dedicator of cytokinesis 1 protein and inhibiting its guanine nucleotide exchange activity. This inhibition prevents the activation of Rac1, a small GTPase that plays a key role in various cellular processes. By blocking the dedicator of cytokinesis 1 protein-mediated activation of Rac1, this compound disrupts the signaling pathways that promote cell migration, invasion, and survival. Additionally, this compound has been shown to reduce the expression of the dedicator of cytokinesis 1 protein, further contributing to its inhibitory effects on cancer cell proliferation and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under experimental conditions and maintains its inhibitory activity against the dedicator of cytokinesis 1 protein over extended periods. Long-term exposure to this compound has been associated with sustained inhibition of cancer cell migration and invasion, as well as reduced tumor growth in in vivo models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit the dedicator of cytokinesis 1 protein and reduce cancer cell proliferation and metastasis. At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and cytotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of the dedicator of cytokinesis 1 protein and its downstream signaling pathways.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell migration, invasion, and survival. By inhibiting the dedicator of cytokinesis 1 protein, this compound disrupts the activation of Rac1 and its downstream effectors, leading to alterations in metabolic flux and metabolite levels. The compound may also interact with other enzymes and cofactors involved in cellular metabolism, further influencing the metabolic pathways that support cancer cell growth and metastasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells, where it can effectively inhibit the dedicator of cytokinesis 1 protein. The distribution of this compound within tissues may also be influenced by its physicochemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it can interact with the dedicator of cytokinesis 1 protein and exert its inhibitory effects. Targeting signals and post-translational modifications may play a role in directing this compound to its site of action, ensuring its effective inhibition of the dedicator of cytokinesis 1 protein and its downstream signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TBOPP involves multiple steps, starting with the preparation of the biphenyl derivative. The key steps include:
Formation of the Biphenyl Core: This involves the coupling of a trifluoromethyl-substituted benzene with another benzene ring.
Introduction of the Pyrrolidinylsulfonyl Group: This step typically involves sulfonylation reactions under controlled conditions.
Formation of the Pyridone Ring: This is achieved through cyclization reactions, often under acidic or basic conditions to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
TBOPP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly on the biphenyl core, can introduce different substituents, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the biphenyl core.
Scientific Research Applications
TBOPP has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various substituents on chemical reactivity.
Biology: this compound is studied for its effects on cellular pathways, particularly those involved in cell proliferation and apoptosis.
Industry: Potential applications in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3’-(Trifluoromethyl)-(1,1’-biphenyl)-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone (TBOPP)
- 1-[2-(3’-(Trifluoromethyl)-(1,1’-biphenyl)-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone (this compound) analogs
Uniqueness
This compound is unique due to its specific inhibitory action on DOCK1, which is not commonly targeted by other compounds. This specificity makes it a valuable tool in research focused on overcoming chemotherapy resistance in cancer treatment .
Properties
IUPAC Name |
1-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]phenyl]ethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O4S/c25-24(26,27)20-5-3-4-19(14-20)17-6-8-18(9-7-17)22(30)16-28-15-21(10-11-23(28)31)34(32,33)29-12-1-2-13-29/h3-11,14-15H,1-2,12-13,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPDEBWNVHAKBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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